N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the cyclohexenyl ethyl intermediate: This can be achieved through the reaction of cyclohexene with ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the methoxyphenyl piperazine moiety: This step involves the reaction of 4-methoxyphenyl piperazine with the intermediate formed in the previous step.
Construction of the thieno[2,3-d]pyrimidine core: This is typically done through a cyclization reaction involving appropriate precursors and catalysts.
Final coupling and carboxamide formation: The final step involves coupling the thieno[2,3-d]pyrimidine core with the previously formed intermediate and introducing the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Signal transduction: The compound could modulate signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzamide: This compound shares the cyclohexenyl ethyl and methoxyphenyl groups but lacks the piperazine and thieno[2,3-d]pyrimidine moieties.
N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]benzamide: Similar to the target compound but without the thieno[2,3-d]pyrimidine core.
N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: This compound is closely related but has a carboxylate group instead of a carboxamide group.
The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2S/c1-19-23-25(32-16-14-31(15-17-32)21-8-10-22(34-2)11-9-21)29-18-30-27(23)35-24(19)26(33)28-13-12-20-6-4-3-5-7-20/h6,8-11,18H,3-5,7,12-17H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPILFDWJFOCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)NCCC5=CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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